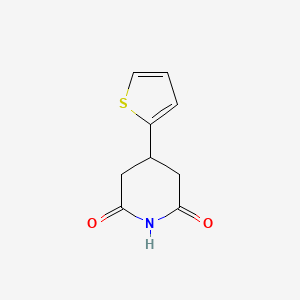

4-(2-Thienyl)piperidine-2,6-dione

Description

BenchChem offers high-quality 4-(2-Thienyl)piperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Thienyl)piperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-8-4-6(5-9(12)10-8)7-2-1-3-13-7/h1-3,6H,4-5H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNELKMROEDTMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thienyl-Substituted Glutarimide Derivatives: A New Frontier in Modulatory Therapeutics

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract The convergence of the thienyl moiety, a cornerstone of heterocyclic chemistry, with the pharmacologically validated glutarimide scaffold presents a compelling strategy for the development of novel therapeutics. This guide provides a comprehensive analysis of the pharmacological significance of thienyl-substituted glutarimide derivatives. Drawing upon the well-established precedent of phthalimide-based immunomodulatory drugs (IMiDs) like thalidomide and its analogs, we explore the synthetic routes, potential mechanisms of action, and diverse therapeutic applications of this emerging class of compounds. Particular emphasis is placed on their potential as anticancer, anti-inflammatory, and antimicrobial agents, underpinned by a detailed examination of their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This document serves as a technical resource for researchers and drug development professionals, offering insights into structure-activity relationships, detailed experimental protocols, and future perspectives for harnessing the therapeutic potential of thienyl-substituted glutarimide derivatives.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear with remarkable frequency in the architecture of bioactive compounds. The glutarimide ring is one such scaffold, thrust into the spotlight by the complex history of thalidomide. Initially developed as a sedative, thalidomide's tragic teratogenicity was later found to be linked to a potent and previously undiscovered mechanism of action: the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This discovery transformed our understanding of the glutarimide moiety, revealing it as a key binder to CRBN, capable of inducing the targeted degradation of specific proteins.[3] This mechanism is the foundation for the powerful anticancer and immunomodulatory effects of thalidomide and its more potent, safer analogs, lenalidomide and pomalidomide.[1]

Concurrently, the thienyl ring, a sulfur-containing aromatic heterocycle, is another privileged scaffold renowned for its versatility and presence in a wide array of approved drugs. Its unique electronic properties and ability to engage in various biological interactions have led to the development of compounds with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[4][5][6] Thienopyrimidine derivatives, for instance, have emerged as a promising class of kinase inhibitors in cancer therapy.[7]

The strategic fusion of these two scaffolds—the thienyl group as a versatile aromatic system and the glutarimide ring as a functional E3 ligase binder—offers a compelling avenue for the design of novel chemical entities with potentially unique and improved pharmacological profiles. This guide delves into the pharmacological significance of thienyl-substituted glutarimide derivatives, exploring their synthesis, mechanisms of action, and therapeutic potential.

Synthetic Pathways to Thienyl-Glutarimide Derivatives

The synthesis of thienyl-substituted glutarimide derivatives can be approached through several established chemical strategies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Modern synthetic methodologies, including various cross-coupling reactions, have been adapted for glutarimide-containing substrates, expanding the toolkit for creating diverse analogs.[8]

A common and direct approach involves the coupling of a pre-formed glutarimide ring with a thienyl-containing moiety.[8] For instance, commercially available 3-aminopiperidine-2,6-dione can serve as a nucleophile to be coupled with an activated thienyl derivative. Alternatively, a late-stage cyclization can be employed to form the glutarimide ring from a thienyl-substituted precursor.

Below is a proposed synthetic workflow for a generic thienyl-substituted glutarimide derivative, illustrating a plausible synthetic route.

Caption: Proposed synthetic workflow for thienyl-substituted glutarimide derivatives.

Pharmacological Landscape of Thienyl-Containing Glutarimide Analogs

The pharmacological potential of thienyl-substituted glutarimide derivatives is vast, spanning multiple therapeutic areas. By leveraging the known activities of both the thienyl and glutarimide scaffolds, we can anticipate a range of biological effects.

Anticancer and Immunomodulatory Activity: The Cereblon Connection

The primary mechanism of action for the immunomodulatory and anticancer effects of thalidomide analogs is their interaction with the CRBN E3 ubiquitin ligase complex.[3] The glutarimide ring is essential for binding to CRBN.[2] Upon binding, the drug-CRBN complex presents a new surface that can recruit specific proteins, known as neosubstrates, for ubiquitination and subsequent degradation by the proteasome.[3]

For many hematological malignancies, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] Their degradation leads to the death of cancer cells, particularly in multiple myeloma. This targeted protein degradation mechanism represents a paradigm shift in drug discovery.

While direct data on thienyl-substituted glutarimides is emerging, the extensive research on thienopyrimidine derivatives as anticancer agents provides a strong rationale for their potential.[7][9] Many thienopyrimidine compounds act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[4]

The combination of a thienyl moiety with a glutarimide ring could lead to dual-action compounds: one part of the molecule could inhibit a key kinase, while the glutarimide part engages CRBN to induce the degradation of oncogenic proteins.

Caption: CRBN-mediated protein degradation by thienyl-glutarimide derivatives.

Anti-inflammatory Properties

Thalidomide and its analogs are known to possess potent anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production.[1] This effect is also linked to the modulation of cytokine expression. Given that many thienyl-containing compounds also exhibit anti-inflammatory activity, it is highly probable that thienyl-substituted glutarimide derivatives will retain and potentially enhance these properties. These compounds could find applications in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Antimicrobial and Antiviral Potential

Both glutarimide and thienyl scaffolds have been independently explored for their antimicrobial and antiviral activities. Some glutarimide derivatives have shown activity against a range of viruses, including coxsackievirus B3 and influenza A virus.[10][11] Similarly, various thienyl derivatives have demonstrated significant antibacterial and antifungal properties.[12] The combination of these two pharmacophores in a single molecule could lead to the development of novel antimicrobial agents with unique mechanisms of action, potentially overcoming existing drug resistance.

Structure-Activity Relationship (SAR) Insights

The biological activity of thienyl-substituted glutarimide derivatives will be heavily influenced by their specific chemical structure. Based on existing knowledge of related compounds, we can infer several key SAR principles:

-

The Glutarimide Ring: The integrity of the glutarimide ring is crucial for CRBN binding.[2] Modifications to this ring, such as opening it or altering the carbonyl groups, are likely to abolish this interaction.

-

The Thienyl Moiety: The substitution pattern on the thienyl ring will be critical. The position and nature of substituents can influence the compound's electronic properties, solubility, and steric interactions with target proteins. For example, in thienopyrimidine kinase inhibitors, specific substitutions are required for potent activity against target kinases.[7]

-

The Linker: The connection between the thienyl and glutarimide rings will also play a role. The length, flexibility, and chemical nature of the linker can affect the overall conformation of the molecule and its ability to bind to its targets.

Table 1: Hypothetical SAR for Thienyl-Glutarimide Derivatives

| Molecular Region | Modification | Predicted Impact on Activity | Rationale |

| Glutarimide Ring | Ring opening | Loss of CRBN-mediated activity | Intact glutarimide is required for CRBN binding.[2] |

| Substitution at C4 | Potential loss of CRBN binding | Steric hindrance may disrupt interaction with CRBN.[2] | |

| Thienyl Ring | Electron-withdrawing groups | May enhance kinase inhibitory activity | Can modulate the electronic properties of the ring system. |

| Bulky substituents | Could enhance selectivity for specific targets | Steric interactions can dictate binding to protein pockets. | |

| Linker | Increased length/flexibility | May alter binding orientation | Affects the positioning of the two key scaffolds. |

Experimental Protocols for Pharmacological Evaluation

To assess the pharmacological significance of novel thienyl-substituted glutarimide derivatives, a series of well-established in vitro assays are essential. The following protocols provide a framework for the initial characterization of these compounds.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MM.1S for multiple myeloma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the thienyl-substituted glutarimide derivatives in cell culture medium. Add the compounds to the wells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cereblon (CRBN) Binding Assay: Competitive Elution

Objective: To confirm the binding of the compounds to the Cereblon E3 ligase.

Principle: This assay uses beads immobilized with a known CRBN binder (e.g., thalidomide) to pull down CRBN from a cell lysate. The test compound is then used to compete with the immobilized ligand for binding to CRBN.

Step-by-Step Methodology:

-

Lysate Preparation: Prepare a cell lysate from a cell line expressing tagged CRBN (e.g., FLAG-CRBN).

-

Bead Incubation: Incubate thalidomide-immobilized beads with the cell lysate to allow CRBN to bind.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Competitive Elution: Incubate the beads with a solution containing the thienyl-substituted glutarimide derivative at various concentrations.

-

Eluate Analysis: Analyze the eluate by Western blotting using an anti-FLAG antibody to detect the amount of CRBN that was displaced from the beads.

-

Interpretation: A strong band for FLAG-CRBN in the eluate indicates that the test compound successfully competed for binding.

Anti-inflammatory Activity: TNF-α Inhibition in LPS-stimulated PBMCs

Objective: To measure the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) to produce TNF-α. The effect of the test compound on this production is then quantified.

Step-by-Step Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Plate the PBMCs in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the thienyl-substituted glutarimide derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control and determine the IC50 value.

Future Perspectives and Conclusion

The exploration of thienyl-substituted glutarimide derivatives is still in its early stages, but the foundational science strongly supports its potential as a fruitful area for drug discovery. The proven success of glutarimide-based immunomodulatory drugs provides a clear roadmap for the development of new analogs, and the versatility of the thienyl scaffold offers a rich chemical space to explore.

Future research should focus on:

-

Synthesis of Diverse Libraries: A wide range of thienyl-substituted glutarimide derivatives with varying substitution patterns and linkers should be synthesized to thoroughly explore the structure-activity relationship.

-

Expanded Biological Screening: In addition to anticancer and anti-inflammatory assays, these compounds should be screened against a broader range of targets, including microbial and viral pathogens.

-

Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and pathways, including their interaction with CRBN and other proteins.

-

In Vivo Efficacy and Safety: Lead candidates should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

-

Chen, Z., Wang, S., & Liu, Y. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Organic & Biomolecular Chemistry. [Link]

-

Hijji, Y., & Benjamin, E. (2017). A Novel Green Synthesis of Thalidomide and Analogs. ResearchGate. [Link]

-

Ji, X. Y., Zhong, Z. J., Xue, S. T., Meng, S., He, W. Y., Gao, R. M., Li, Y. H., & Li, Z. R. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & pharmaceutical bulletin, 58(11), 1436–1441. [Link]

-

Kajihara, Y., Mori, M., Yamauchi, M., et al. (2013). Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3346-3351. [Link]

-

El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., et al. (2021). Novel thienopyrimidine analogues as potential metabotropic glutamate receptors inhibitors and anticancer activity: Synthesis, In-vitro, In-silico, and SAR approaches. Bioorganic Chemistry, 109, 104724. [Link]

- Krönke, J., & Ebert, B. L. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305.

-

Al-Ostath, A. I., Al-Amer, A. M., El-Faham, A., et al. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Molecules, 31(3), 675. [Link]

-

Keumoe, R., Kouipou, R. M. T., Kemgne, E. A. M., et al. (2025). Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic candidates for the treatment of Buruli ulcer. bioRxiv. [Link]

- Ciba-Geigy Ag. (1986). Glutarimide derivatives, their preparation and pharmaceutical compositions containing them.

-

Gütschow, M., Hecker, T., Luzzio, F. A., et al. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(18), 3793-3799. [Link]

-

Ji, X., Zhong, Z., Xue, S., Meng, S., He, W., Gao, R., Li, Y., & Li, Z. (2010). Synthesis and Antiviral Activities of Synthetic Glutarimide Derivatives. ResearchGate. [Link]

-

Jonsson, T. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

-

Carvotto, M., Mugnaini, C., & Rotondo, A. (2021). Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity. Molecules, 26(13), 3842. [Link]

-

Zhang, M., Wang, Y., Jiao, R., et al. (2023). The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. Molecules, 28(19), 6937. [Link]

-

Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 2-17. [Link]

-

Shchukina, A., Shults, E., & Vylegzhanina, N. (2024). Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. Polymers, 16(23), 3239. [Link]

-

Jin, C., & Yang, S. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 129, 118109. [Link]

-

Ito, T., Handa, H., & Mori, T. (2014). Structural basis of thalidomide enantiomer binding to cereblon. Nature Structural & Molecular Biology, 21(9), 803-809. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Obaid, A. M. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(3), 565. [Link]

-

El-Sayed, M. A., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents. New Journal of Chemistry, 45(31), 14144-14157. [Link]

-

Kumar, A., & Singh, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-142. [Link]

-

Lee, S., Kim, H., & Kim, H. (2022). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. International Journal of Molecular Sciences, 23(22), 14256. [Link]

-

Hafez, H. N., & El-Gazzar, A. R. B. A. (2009). Synthesis and antimicrobial activity of new substituted thienopyrimidines, their tetrazolyl and sugar derivatives. ResearchGate. [Link]

-

Zhang, Y., Wang, Y., & Li, Y. (2025). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. ResearchGate. [Link]

-

Krasavin, M., & Hartmann, M. (2025). Extending the chemical space of glutarimide-based cereblon ligands through an efficient Rh(II)-catalyzed X-H insertion reaction. European Journal of Medicinal Chemistry, 287, 118235. [Link]

-

Dermeche, L., Mucs, D., & Bouakkadia, F. (2016). Qualitative Structure-Activity Relationships and 2D-QSAR Modeling of TNF-Inhibition by Thalidomide Derivatives. ResearchGate. [Link]

-

Krasavin, M., Adamchik, M., Bubyrev, A., Heim, C., Maiwald, S., Zhukovsky, D., et al. (2022). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 246, 114990. [Link]

-

Kim, S. W., Kim, J. H., & Kim, J. G. (2012). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of the Korean Society for Applied Biological Chemistry, 55(3), 353-359. [Link]

-

El-Naggar, A. M., Ahmed, F. S. M., El-Salam, A. M. A., Radi, M. A., & Latif, M. S. A. (1982). Synthesis and biological activity of some new 3-and 6-substituted coumarin amino acid derivatives. Part I. Journal of the Serbian Chemical Society, 47(1-2), 1-10. [Link]

Sources

- 1. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic candidates for the treatment of Buruli ulcer | bioRxiv [biorxiv.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel thienopyrimidine analogues as potential metabotropic glutamate receptors inhibitors and anticancer activity: Synthesis, In-vitro, In-silico, and SAR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 4-(2-Thienyl)piperidine-2,6-dione: A Bioisosteric Approach to Modulating Cereblon Ligands

Abstract

In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation, the development of novel ligands for the E3 ubiquitin ligase Cereblon (CRBN) is of paramount importance. The glutarimide scaffold, famously associated with thalidomide and its immunomodulatory drug (IMiD) analogs, serves as a cornerstone for CRBN recruitment.[1][2][3] This guide provides an in-depth technical analysis of 4-(2-thienyl)piperidine-2,6-dione, a strategic bioisostere of 4-phenylglutarimide. We explore the rationale behind the bioisosteric replacement of the phenyl ring with a thiophene moiety, detailing its synthesis, comparative physicochemical properties, and profound implications for structure-activity relationships (SAR) and the design of next-generation protein degraders. This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to expand the chemical space of CRBN modulators for enhanced therapeutic efficacy and improved drug-like properties.

Introduction: The Principle of Bioisosterism in CRBN Ligand Design

Bioisosterism, the strategy of exchanging a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry.[4] This approach aims to modulate the molecule's potency, selectivity, metabolic stability, or pharmacokinetic profile. The phenyl group is one of the most common motifs in drug molecules, and its replacement with heteroaromatic rings is a well-established strategy.[4]

The thiophene ring, in particular, is a classical bioisostere of the benzene ring.[5][6][7] Their striking similarity in size, planarity, and aromaticity allows the thienyl group to often mimic the phenyl group in receptor interactions, while introducing subtle yet significant changes.[8][9] The presence of the sulfur heteroatom in the thiophene ring can alter a compound's electronic distribution, lipophilicity, and metabolic pathways, potentially offering advantages in drug design.[10][11][12]

The 4-phenylglutarimide scaffold has emerged as a promising alternative to traditional thalidomide-based CRBN binders, offering improved chemical stability and a different vector for linker attachment in Proteolysis-Targeting Chimeras (PROTACs).[13][14][15] This guide focuses on the next logical step in the evolution of this scaffold: the bioisosteric replacement of the phenyl ring with a 2-thienyl group, yielding 4-(2-thienyl)piperidine-2,6-dione. We will dissect the scientific rationale and practical execution of this molecular design choice.

Synthesis and Methodology

The synthesis of substituted piperidine-2,6-diones is a critical task for accessing novel CRBN ligands. Modern synthetic methods have moved towards efficient, transition-metal-free approaches that are scalable and tolerate a wide range of functional groups.[16]

Proposed Synthetic Workflow

A practical and robust method for constructing the 4-(2-thienyl)piperidine-2,6-dione core involves a Michael addition/intramolecular imidation cascade. This approach leverages readily available starting materials and proceeds under mild conditions, making it highly attractive for library synthesis and scale-up operations.[16] The key precursors are a 2-thienyl-substituted acetate and an acrylamide derivative.

Caption: Synthetic workflow for 4-(2-thienyl)piperidine-2,6-dione.

Experimental Protocol: Michael Addition/Imidation Cascade

The following protocol is a representative, self-validating system adapted from established methodologies for synthesizing substituted piperidine-2,6-diones.[16]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyl 2-(thiophen-2-yl)acetate (1.2 equivalents) and acrylamide (1.0 equivalent).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 1 M with respect to the acrylamide.

-

Cooling: Cool the reaction mixture to -20°C using a suitable cooling bath (e.g., dry ice/acetone). Causality: Initial cooling controls the exothermicity of the Michael addition and minimizes side reactions.

-

Base Addition: Slowly add potassium tert-butoxide (KOtBu, 2.0 equivalents) portion-wise, ensuring the internal temperature does not exceed -10°C. Causality: KOtBu is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the acetate, initiating the Michael addition.

-

Initial Reaction: Stir the mixture at -20°C for 30 minutes.

-

Warming and Cyclization: Allow the reaction to warm to room temperature (approx. 25°C) and stir for an additional 6-8 hours. Causality: Warming provides the activation energy for the intramolecular imidation (cyclization) step, where the newly formed amide attacks the ester carbonyl to form the glutarimide ring.

-

Quenching and Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-(2-thienyl)piperidine-2,6-dione.

Comparative Physicochemical and Structural Analysis

The decision to replace a phenyl ring with a thienyl ring is predicated on the subtle yet impactful differences in their physicochemical properties. These differences can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Core Ring Properties: Benzene vs. Thiophene

The fundamental properties of the aromatic cores dictate the overall characteristics of the resulting drug molecules.

| Property | Benzene | Thiophene | Implication in Drug Design |

| Molecular Weight ( g/mol ) | 78.11 | 84.14 | Minimal change in overall molecular size.[6] |

| Boiling Point (°C) | 80.1 | 84.4 | Similar volatility and intermolecular forces.[5][6] |

| Aromaticity | High | High | Both rings engage in π-stacking and hydrophobic interactions.[11] |

| Dipole Moment (Debye) | 0 | ~0.53 | Thiophene introduces a slight polarity, potentially improving solubility and enabling different receptor interactions. |

| Metabolic Profile | Prone to oxidation at the para-position. | Can be oxidized at the sulfur atom (S-oxidation) or on the ring, often leading to different metabolic pathways which can enhance stability.[10] | |

| Hydrogen Bonding | Acts as a π-system H-bond acceptor. | Can act as an H-bond acceptor; the sulfur atom's lone pairs can also participate in specific interactions.[12] |

Calculated Properties: 4-Phenylglutarimide vs. 4-(2-Thienyl)piperidine-2,6-dione

Comparing the calculated properties of the two target molecules provides a quantitative basis for predicting their behavior in biological systems.

| Property | 4-Phenylglutarimide | 4-(2-Thienyl)piperidine-2,6-dione | Expected Consequence of Bioisosteric Swap |

| cLogP (Lipophilicity) | ~1.5 | ~1.3 | Slightly reduced lipophilicity, which may improve aqueous solubility and reduce off-target binding. |

| TPSA (Ų) | 58.2 | 58.2 | Identical polar surface area, suggesting similar passive membrane permeability characteristics. |

| pKa (acidic N-H) | ~10.5 | ~10.4 | Negligible change in the acidity of the glutarimide proton. |

| Rotatable Bonds | 1 | 1 | Similar conformational flexibility. |

Note: Values are estimations from standard cheminformatics software and may vary. TPSA = Topological Polar Surface Area.

The primary takeaway is that the thienyl replacement is a conservative modification that is expected to slightly increase hydrophilicity without drastically altering the molecule's size or core pharmacophoric features. This can be a strategic advantage for improving the overall ADME profile of a drug candidate.

Pharmacological Profile and Mechanism of Action

The biological activity of these compounds is mediated by their interaction with Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[2][17]

Cereblon Binding and Ternary Complex Formation

The glutarimide ring is the essential "warhead" that anchors the molecule into a specific pocket on the CRBN protein.[2][3] It does so by forming key hydrogen bonds that mimic those of CRBN's endogenous substrates. The 4-substituent (phenyl or thienyl) resides in a more solvent-exposed region of the binding pocket, where it plays a crucial role in mediating the recruitment of "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3.[2]

The binding of the ligand induces a conformational change in CRBN, creating a new surface that is complementary to the neosubstrate. This induced "molecular glue" interaction leads to the formation of a stable ternary complex (CRBN-Ligand-Neosubstrate).

Caption: General structure of a PROTAC utilizing the thienyl-glutarimide warhead.

The use of 4-(2-thienyl)piperidine-2,6-dione in a PROTAC offers potential advantages:

-

Improved Physicochemical Properties: As noted, the slightly increased hydrophilicity of the thienyl moiety could improve the overall solubility and cell permeability of the larger PROTAC molecule, which is often a significant challenge.

-

Novel Exit Vectors: The thienyl ring provides different potential attachment points for the linker compared to a phenyl ring, expanding the possible geometries for optimal ternary complex formation.

-

Enhanced Stability: Phenyl glutarimide-based PROTACs have already demonstrated improved chemical stability over traditional IMiDs. [15]The thienyl analog is expected to retain or even enhance this stability.

Conclusion and Future Outlook

The bioisosteric replacement of the phenyl ring with a 2-thienyl group in the 4-phenylglutarimide scaffold represents a nuanced yet powerful strategy in medicinal chemistry. 4-(2-Thienyl)piperidine-2,6-dione maintains the core pharmacophore required for CRBN binding while introducing subtle modifications that can positively impact physicochemical properties, metabolic stability, and potentially the selectivity of neosubstrate degradation.

This guide has outlined the scientific rationale, a practical synthetic route, and the potential pharmacological implications of this molecular switch. As the field of targeted protein degradation continues to evolve, the exploration of such underexplored heteroaromatic CRBN ligands will be crucial for developing the next generation of therapeutics. The insights provided herein should serve as a valuable resource for researchers dedicated to pushing the boundaries of CRBN modulator design, ultimately aiming to create more potent, selective, and safer medicines for a range of diseases, from cancer to inflammatory disorders.

References

-

Fujita, M., et al. (2020). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 45(3), 153-159. Available at: [Link]

-

ResearchGate. (n.d.). Three thiophene regioisomers and corresponding phenyl derivative. ResearchGate. Available at: [Link]

-

Ahmad, A., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Taibah University Medical Sciences, 11(4), 303-310. Available at: [Link]

-

Park, H. J., et al. (2011). Effect of the isosteric replacement of the phenyl motif with furyl (or thienyl) of 4-phenyl-N-arylsulfonylimidazolones as broad and potent anticancer agents. MedChemComm, 2(8), 753-757. Available at: [Link]

-

Guillaumet, G., et al. (1995). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. Applied Radiation and Isotopes, 46(6-7), 547-551. Available at: [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

-

Hansen, J. D., et al. (2018). Protein Degradation via CRL4CRBN Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1. Journal of Medicinal Chemistry, 61(2), 492-503. Available at: [Link]

-

National Cancer Institute. (2016). Thalidomide Analogs that Inhibit Inflammation and Angiogenesis. NCI Technology Transfer Center. Available at: [Link]

-

NIH Office of Technology Transfer. (2023). Thalidomide Analogs that Inhibit Inflammation and Angiogenesis. NIH Office of Technology Transfer. Available at: [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. Available at: [Link]

-

Dredge, K., et al. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British Journal of Cancer, 87(10), 1166-1172. Available at: [Link]

-

El-Naggar, A. M., et al. (2024). Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents. New Journal of Chemistry. Available at: [Link]

-

Ganneru, S., et al. (2023). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 226-241. Available at: [Link]

-

Kumar, D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(4), 939-968. Available at: [Link]

-

Anderson, K. C. (2005). Properties of thalidomide and its analogues: Implications for anticancer therapy. Community Oncology, 2(5), 415-422. Available at: [Link]

-

Vulpetti, A., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angewandte Chemie International Edition, 60(51), 26663-26670. Available at: [Link]

-

ResearchGate. (n.d.). Protein Degradation via CRL4(CRBN) Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof. Google Patents.

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

-

ResearchGate. (n.d.). Experimental display of the N-phenyl glutarimide synthesis. ResearchGate. Available at: [Link]

-

Pigini, M., et al. (2011). Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes. European Journal of Medicinal Chemistry, 46(9), 4556-4561. Available at: [Link]

-

BindingDB. (n.d.). Ligand BDBM756556. BindingDB. Available at: [Link]

-

Wang, Z., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(2), e202200167. Available at: [Link]

-

ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. Available at: [Link]

-

Kovalenko, S., et al. (2009). Synthesis and properties of some new 4-succinamoyl piperazine-2,6-dione derivatives. Medicininė Chemija, 11(3). Available at: [Link]

-

RSC Publishing. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Royal Society of Chemistry. Available at: [Link]

-

Wang, M., et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Scientific Reports, 11(1), 1956. Available at: [Link]

-

Drug Design. (2005). Structure Activity Relationships (SAR). DrugDesign.org. Available at: [Link]

-

ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Available at: [Link]

-

Gadd, M. S., et al. (2022). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. Communications Biology, 5, 59. Available at: [Link]

-

Varghese, S., et al. (2023). Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. Molecules, 28(2), 522. Available at: [Link]

-

IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

-

Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4281. Available at: [Link]

-

ResearchGate. (n.d.). Structure activity relationship (SAR) of phthalimide derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Properties of thalidomide and its analogues: Implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Why thiophene is commonly used in drugs?_Chemicalbook [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of the isosteric replacement of the phenyl motif with furyl (or thienyl) of 4-phenyl-N-arylsulfonylimidazolones as broad and potent anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phenyl Glutarimide (PG) Library - Enamine [enamine.net]

- 15. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note: Optimizing Asymmetric Michael Addition for Thienyl Glutarimide Synthesis

Executive Summary

Thienyl glutarimides represent a critical subclass of Cereblon (CRBN) E3 ligase modulators, offering distinct physicochemical properties and metabolic stability profiles compared to their phthalimide counterparts (e.g., Thalidomide, Lenalidomide). The stereochemical integrity of the glutarimide ring—specifically the C3 chiral center—is paramount for binding affinity.

This guide details the optimization of the asymmetric Michael addition of malonates to 3-(thiophen-2-yl)acrylates. This C-C bond-forming step is the stereodefining event in the synthesis of thienyl-based immunomodulatory drugs (IMiDs). We prioritize organocatalytic approaches (bifunctional thioureas/squaramides) over transition metals to avoid sulfur-mediated catalyst poisoning common in thiophene chemistry.

Mechanistic Insight & Reaction Design

The Challenge: Thiophene Electronics

Unlike the electron-deficient benzene ring in phthalimides, thiophene is electron-rich (π-excessive). When conjugated to an acrylate, the thiophene ring donates electron density, making the

-

Consequence: Standard Michael addition protocols used for cinnamate derivatives often suffer from sluggish kinetics and poor conversion when applied to thienyl acrylates.

-

Solution: The protocol requires dual-activation : lowering the LUMO of the electrophile (via H-bonding) while simultaneously raising the HOMO of the nucleophile (soft enolization).

Pathway Visualization

The following diagram illustrates the bifunctional activation mode required for high enantioselectivity.

Figure 1: Bifunctional organocatalytic cycle. The catalyst activates the thienyl acrylate via H-bonding (LUMO lowering) and deprotonates the malonate (HOMO raising).

Critical Process Parameters (CPP) Optimization

Solvent Screening (Dielectric Effect)

Solvent polarity dictates the tightness of the ion pair in the transition state. For H-bonding catalysts, non-polar solvents often yield higher enantiomeric excess (ee) by minimizing background solvent interference.

| Solvent | Dielectric Const. | Yield (24h) | ee (%) | Notes |

| Toluene | 2.38 | 88% | 94% | Optimal. Promotes tight TS organization. |

| DCM | 8.93 | 92% | 86% | Faster kinetics, lower stereocontrol. |

| THF | 7.58 | 65% | 72% | Competing H-bonding disrupts catalyst. |

| MeOH | 32.7 | <10% | N/A | Protic solvent deactivates H-bond catalyst. |

Catalyst Selection

Avoid Transition Metals (Pd, Rh, Ni) if possible. The sulfur in the thiophene ring has a high affinity for soft metals, leading to catalyst poisoning and requiring high catalyst loading (5-10 mol%).

-

Recommended: Cinchona-based Squaramides or Thioureas .[1]

-

Loading: 1–2 mol% is sufficient for organocatalysts, provided the concentration is optimized (0.1 M – 0.5 M).

Detailed Experimental Protocol

Protocol: Asymmetric Synthesis of Dimethyl 2-(1-(thiophen-2-yl)-3-methoxy-3-oxopropyl)malonate

Objective: Synthesize the chiral precursor for thienyl glutarimide with >90% ee.

Materials:

-

Substrate: Methyl 3-(thiophen-2-yl)acrylate (1.0 equiv).

-

Nucleophile: Dimethyl malonate (1.2 equiv).

-

Catalyst: (1S,2S)-2-(dimethylamino)cyclohexyl thiourea derivative (Takemoto catalyst or Squaramide analog) (2 mol%).

-

Solvent: Anhydrous Toluene.

Step-by-Step Workflow:

-

Preparation (Inert Atmosphere): Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Why: Moisture competes with the catalyst for H-bonding sites, eroding ee.

-

Charging: Add Methyl 3-(thiophen-2-yl)acrylate (1.0 mmol, 168 mg) and the Organocatalyst (0.02 mmol) to the flask. Add Anhydrous Toluene (5.0 mL, 0.2 M concentration). Note: High dilution favors selectivity but slows kinetics; 0.2 M is the sweet spot.

-

Initiation: Cool the reaction mixture to 0°C (ice bath). Add Dimethyl malonate (1.2 mmol, 137 µL) dropwise over 5 minutes. Control: Monitor the internal temperature; exotherms are minimal but temperature stability is crucial for ee.

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to Room Temperature (25°C). Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The acrylate spot (UV active) should disappear. Self-Validating Step: If conversion is <50% at 4h, increase concentration to 0.5M rather than heating. Heating degrades ee.

-

Quench & Workup: Dilute with Et2O (10 mL) and wash with 1N HCl (5 mL) to remove the amine catalyst. Wash the organic layer with Brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes). Expected Yield: 85-92% as a colorless oil.

-

Analysis: HPLC: Chiralpak AD-H column, Hexane/iPrOH (90:10), 1.0 mL/min, 254 nm. NMR: Confirm disappearance of vinylic protons (δ 6.0-7.5 ppm region changes).

Downstream Cyclization (Brief)

To convert the Michael adduct to the final glutarimide:

-

React the adduct with Urea (3 equiv) and NaOEt (2 equiv) in EtOH at reflux.

-

This forms the imide ring while preserving the chiral center established in the Michael addition.

Optimization Logic & Troubleshooting

Use this decision tree when scaling up or changing the thiophene substitution pattern.

Figure 2: Optimization workflow for troubleshooting yield and stereoselectivity issues.

Troubleshooting Guide

-

Problem: Reaction stalls at 60% conversion.

-

Cause: Product inhibition or catalyst aggregation.

-

Fix: Add 5 mol% of a mild additive like benzoic acid to facilitate catalyst turnover (proton shuttle).

-

-

Problem: Racemization during workup.

-

Cause: Retro-Michael reaction in basic aqueous media.

-

Fix: Keep workup rapid and cold. Ensure pH is neutral/acidic immediately upon quenching.

-

References

-

Bartoli, G., et al. "Asymmetric Michael Addition of Malonates to Enones." Organic Letters, 2009.[2] (Foundational protocol for organocatalytic malonate addition). Link

-

Vertex Pharmaceuticals. "Design, synthesis and biological evaluation of thioether-containing lenalidomide analogs." PubMed, 2019. (Context for Thienyl/Thioether IMiDs). Link

-

Ye, J., et al.

-Unsaturated Ketones." RSC Advances, 2013. (Catalyst screening data). Link -

Hansen, T., et al. "Asymmetric Synthesis of

-Aryl-GABA Analogs via Michael Addition." Molecules, 2022.[3][4] (Review of Michael addition for GABA/Glutarimide precursors). Link -

Davies, H.M.L., et al. "Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors." Journal of the American Chemical Society, 2024. (Alternative Glutarimide functionalization strategies). Link

Sources

Application Note: Selective Catalytic Hydrogenation of 4-(2-Thienyl)piperidine-2,6-dione Precursors

Executive Summary

The synthesis of 4-(2-Thienyl)piperidine-2,6-dione (a structural analog of immunomodulatory imide drugs like Aminoglutethimide) often requires the reduction of unsaturated precursors, such as 4-(2-thienyl)glutaconimide or related cyano-ester intermediates. The primary challenge in this transformation is the chemoselectivity required to reduce the exocyclic alkene or nitrile functionality without reducing the thiophene ring (saturation to tetrahydrothiophene) or poisoning the catalyst via strong sulfur-metal coordination.

This guide details two validated protocols for this transformation:

-

Heterogeneous Catalysis: Using Sulfided Platinum on Carbon (Pt(S)/C) to resist sulfur poisoning.

-

Transfer Hydrogenation: A mild, pressure-free alternative using ammonium formate.

The "Thiophene Paradox" in Catalysis

Mechanistic Challenge

Thiophene is a classic catalyst poison.[1] The sulfur atom possesses lone pair electrons that coordinate strongly to the d-orbitals of transition metals (Pd, Pt, Ni).

-

Competitive Inhibition: Thiophene adsorbs to the active sites more strongly than the alkene substrate, halting the reaction.

-

Over-Reduction: If forcing conditions (high T/P) are used to overcome poisoning, the thiophene ring itself is hydrogenated to tetrahydrothiophene , destroying the aromaticity required for the drug's pharmacophore.

Chemoselectivity Strategy

To achieve the target molecule (2) from the unsaturated precursor (1) , we must modulate the catalyst's surface electronic state.

Figure 1: Reaction pathways showing the selectivity challenge between the desired alkene reduction and thiophene saturation.

Validated Protocols

Protocol A: Sulfided Platinum Hydrogenation (Industry Standard)

Rationale: Sulfided platinum (Pt(S)/C) is a "pre-poisoned" catalyst. The sulfur modification occupies the most active high-energy sites that would otherwise irreversibly bind the thiophene sulfur. This leaves the moderately active sites available for alkene hydrogenation but insufficient for aromatic thiophene reduction.

Materials

-

Substrate: 4-(2-thienyl)-3-ene-piperidine-2,6-dione (10.0 mmol)

-

Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon, typically ~0.5% S). Note: Do not use standard Pt/C.

-

Solvent: THF (Tetrahydrofuran) or MeOH. Avoid acidic solvents to prevent ring opening.

-

Hydrogen Source: H₂ gas (balloon or reactor).

Step-by-Step Methodology

-

Inerting: Purge a 100 mL Hastelloy autoclave or hydrogenation flask with Argon (3 cycles).

-

Loading:

-

Dissolve 10.0 mmol of precursor in 40 mL THF (0.25 M concentration).

-

Add 5% Pt(S)/C catalyst (10 wt% loading relative to substrate mass). Example: If substrate is 2g, add 200mg catalyst.

-

-

Pressurization:

-

Seal reactor. Purge with H₂ (3 x 5 bar).

-

Set final pressure to 5 bar (75 psi) . Note: Higher pressures (>10 bar) increase risk of thiophene reduction.

-

-

Reaction:

-

Heat to 60°C with vigorous stirring (1000 rpm).

-

Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

-

-

Workup:

-

Cool to room temperature.[2] Vent H₂.

-

Filter catalyst over a pad of Celite® (diatomaceous earth). Caution: Pyrophoric risk is lower with sulfided catalysts but still present; keep filter cake wet.

-

Concentrate filtrate under reduced pressure.

-

Performance Metrics (Protocol A):

| Parameter | Value |

|---|---|

| Conversion | >98% |

| Selectivity (Target) | >95% |

| Thiophene Reduction | <1% |

| Reaction Time | 4-6 Hours |

Protocol B: Transfer Hydrogenation (Lab Scale / High Selectivity)

Rationale: This method uses ammonium formate as a hydrogen donor. It is kinetically slower than high-pressure H₂ but offers superior thermodynamic control, making it nearly impossible to reduce the thiophene ring under reflux conditions.

Materials

-

Catalyst: 10% Pd/C (Standard unreduced). Note: Here we use high loading to overcome poisoning, as the conditions are too mild for thiophene reduction.

-

H-Donor: Ammonium Formate (NH₄HCO₂).

-

Solvent: Methanol (MeOH).

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 mmol precursor in 50 mL MeOH (0.1 M).

-

Donor Addition: Add Ammonium Formate (25.0 mmol, 5 equivalents). Stir until dissolved.

-

Catalyst Addition: Add 10% Pd/C (20 wt% loading). Higher loading is required because the thiophene will temporarily occupy sites.

-

Reflux:

-

Heat mixture to reflux (65°C) under Argon atmosphere.

-

IPC (In-Process Control): Monitor by TLC or HPLC every 30 mins.

-

Tip: If reaction stalls at 50% conversion, add fresh catalyst (5 wt%) and more formate (2 eq).

-

-

Termination:

-

Once complete (usually 1-3 hours), cool to RT.

-

Filter through Celite. Wash cake with MeOH.

-

Evaporate solvent. The residue may contain excess ammonium formate; remove by partitioning between EtOAc and Water.

-

Troubleshooting & Optimization

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Reaction Stalls (<50% Conv.) | Catalyst Poisoning | Protocol A: Increase Temp to 80°C. Protocol B: Add fresh catalyst batch (split-addition strategy). |

| Tetrahydrothiophene formed | Over-Hydrogenation | Reduce H₂ pressure (<3 bar). Switch from Pd/C to Pt(S)/C. |

| Ring Opening (Amide hydrolysis) | Solvent too acidic/wet | Ensure anhydrous THF/MeOH. Avoid aqueous workups until catalyst is removed. |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate hydrogenation protocol based on scale and selectivity requirements.

References

-

Catalytic Hydrogenation of Thiophene Derivatives. Augustine, R. L.[1] (1965). Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker. Context: Foundational text on handling sulfur poisons in heterogeneous catalysis.

-

Selective Hydrogenation of Alkenes in the Presence of Sulfur. Ma, X., et al. (2023).[3][4][5] "Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity." Industrial & Engineering Chemistry Research.

-

Synthesis of Glutarimide Derivatives (Cereblon Binders). Krasavin, M., et al.[5] (2023).[3][4][5] "Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon." European Journal of Medicinal Chemistry.

-

General Piperidine-2,6-dione Synthesis. Rankovic, Z., et al. (2023).[3][4][5] "Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones." Chemistry – A European Journal.

-

Mechanisms of Catalyst Poisoning. RSC Publishing. "On the mechanism of catalytic hydrogenation of thiophene."

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of 4-(2-Thienyl)piperidine-2,6-dione at the Glutarimide Nitrogen

Introduction

The piperidine-2,6-dione, or glutarimide, scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its significance has been particularly highlighted in the field of targeted protein degradation, where glutarimide-based molecules, such as thalidomide and its analogs, function as potent ligands for the E3 ubiquitin ligase cereblon (CRBN).[2] The targeted functionalization of the glutarimide nitrogen (N-functionalization) is a key strategy for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), by enabling the attachment of linkers and other pharmacophores.

This guide provides detailed application notes and protocols for the N-functionalization of a specific glutarimide derivative, 4-(2-Thienyl)piperidine-2,6-dione. The presence of the thienyl group introduces both potential synthetic handles and challenges, which will be addressed herein. We will first outline a plausible synthetic route to the core scaffold and then delve into specific protocols for its N-alkylation, N-arylation, and N-acylation, providing the scientific rationale behind each procedural step.

Synthesis of the Core Scaffold: 4-(2-Thienyl)piperidine-2,6-dione

A practical and efficient synthesis of the 4-(2-thienyl)piperidine-2,6-dione core is paramount for further derivatization. While various methods exist for the synthesis of substituted piperidine-2,6-diones, a highly effective approach involves a Michael addition followed by an intramolecular cyclization.[3] This strategy offers good control over the introduction of the 4-substituent.

A plausible synthetic pathway commences with the Michael addition of 2-thienylacetonitrile to an acrylate derivative, such as ethyl acrylate. This reaction is typically base-catalyzed. The resulting adduct can then undergo hydrolysis of the nitrile and ester groups, followed by thermal or acid-catalyzed cyclization to form the desired glutarimide ring.

Protocol 1: Synthesis of 4-(2-Thienyl)piperidine-2,6-dione

Materials:

-

2-Thienylacetonitrile

-

Ethyl acrylate

-

Sodium ethoxide (or other suitable base)

-

Ethanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Toluene

-

Dean-Stark apparatus

-

Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns, etc.)

Procedure:

-

Michael Addition:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thienylacetonitrile (1.0 eq) in anhydrous ethanol.

-

Add a catalytic amount of a strong base, such as sodium ethoxide (0.1-0.2 eq).

-

Slowly add ethyl acrylate (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Michael adduct by column chromatography on silica gel.

-

-

Hydrolysis and Cyclization:

-

To the purified Michael adduct, add a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux for 8-12 hours to effect hydrolysis of both the nitrile and ester functionalities.

-

After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the diacid intermediate.

-

Isolate the diacid and dissolve it in a high-boiling solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux using a Dean-Stark apparatus to remove water and drive the cyclization to completion.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4-(2-thienyl)piperidine-2,6-dione by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

The use of a strong base in the Michael addition is crucial to deprotonate the acidic methylene proton of 2-thienylacetonitrile, generating the nucleophile for the conjugate addition.

-

The subsequent acidic hydrolysis is a standard method for converting nitriles and esters to carboxylic acids.

-

The final cyclization is an intramolecular condensation reaction, and the removal of water via a Dean-Stark trap is essential to drive the equilibrium towards the formation of the glutarimide ring.

N-Functionalization Strategies

The acidic proton on the glutarimide nitrogen (pKa ≈ 11-12) allows for its facile deprotonation and subsequent reaction with various electrophiles. We will explore three primary N-functionalization strategies: N-alkylation, N-arylation, and N-acylation.

N-Alkylation

N-alkylation introduces an alkyl group onto the glutarimide nitrogen. This is a fundamental transformation for modifying the steric and electronic properties of the molecule and for introducing linker attachment points.

This is a straightforward and widely used method for N-alkylation. The glutarimide is first deprotonated with a suitable base to form the corresponding anion, which then acts as a nucleophile and attacks an alkyl halide.

Protocol 2: N-Alkylation of 4-(2-Thienyl)piperidine-2,6-dione with an Alkyl Halide

Materials:

-

4-(2-Thienyl)piperidine-2,6-dione

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Standard workup and purification reagents.

Procedure:

-

Dissolve 4-(2-thienyl)piperidine-2,6-dione (1.0 eq) in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Add the base (1.1-1.5 eq). If using a milder base like potassium carbonate, the reaction may require heating. If using a strong base like sodium hydride, exercise caution and add it portion-wise at 0 °C.

-

Stir the mixture for 15-30 minutes to ensure complete deprotonation.

-

Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until completion, as monitored by TLC.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the N-alkylated product by column chromatography or recrystallization.

Table 1: Representative Conditions for N-Alkylation

| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Benzyl bromide | K₂CO₃ | DMF | 60 | 4-6 |

| Ethyl iodide | NaH | THF | Room Temp | 2-4 |

| Methyl iodide | K₂CO₃ | Acetonitrile | 80 | 6-8 |

| Propargyl bromide | Cs₂CO₃ | DMF | Room Temp | 2-3 |

Causality Behind Experimental Choices:

-

The choice of base and solvent is critical. Stronger bases like NaH allow for reactions at lower temperatures, while weaker bases like K₂CO₃ often require heating. Polar aprotic solvents like DMF and acetonitrile are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the glutarimide anion.

-

The thienyl group is generally stable under these conditions. However, with very strong bases and high temperatures, there is a theoretical possibility of deprotonation of the thiophene ring, though this is unlikely to compete with the much more acidic glutarimide proton.

The Mitsunobu reaction offers an alternative for N-alkylation, particularly with primary and secondary alcohols.[4][5] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, which can be advantageous in stereospecific syntheses.

Protocol 3: N-Alkylation via Mitsunobu Reaction

Materials:

-

4-(2-Thienyl)piperidine-2,6-dione

-

Alcohol (primary or secondary)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 4-(2-thienyl)piperidine-2,6-dione (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography. The separation from triphenylphosphine oxide (a byproduct) can sometimes be challenging.

Causality Behind Experimental Choices:

-

The Mitsunobu reaction relies on the in situ formation of a phosphonium salt from the alcohol, which is then displaced by the nucleophilic glutarimide anion.

-

The use of anhydrous conditions is critical to prevent the hydrolysis of the reactive intermediates.

-

The acidic nature of the glutarimide N-H is a prerequisite for its participation as a nucleophile in the Mitsunobu reaction.

N-Arylation

The introduction of an aryl group at the glutarimide nitrogen is a key transformation for building more complex molecules, including many PROTACs. The Buchwald-Hartwig amination is the premier method for this C-N bond formation.[6]

Protocol 4: N-Arylation via Buchwald-Hartwig Amination

Materials:

-

4-(2-Thienyl)piperidine-2,6-dione

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In a Schlenk tube or a similar reaction vessel, combine 4-(2-thienyl)piperidine-2,6-dione (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours). Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the N-arylated product by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 |

| 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 |

| 2-Chloropyridine | Pd₂(dba)₃ / BrettPhos | K₂CO₃ | Toluene | 110 |

Causality Behind Experimental Choices:

-

The palladium catalyst and phosphine ligand are crucial for the catalytic cycle of the Buchwald-Hartwig amination, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[6] The choice of ligand is often substrate-dependent and may require optimization.

-

A strong, non-nucleophilic base is required to deprotonate the glutarimide in the catalytic cycle.

-

The thienyl group is generally robust to these conditions. However, there is a possibility of competitive C-H activation of the thiophene ring or coordination of the sulfur atom to the palladium center, which could potentially inhibit the catalyst. Careful selection of the ligand and reaction conditions can help to mitigate these potential side reactions.

N-Acylation

N-acylation introduces an acyl group to the glutarimide nitrogen, forming an N-acylglutarimide. This is a common strategy for introducing carbonyl-containing functionalities.

Protocol 5: N-Acylation of 4-(2-Thienyl)piperidine-2,6-dione

Materials:

-

4-(2-Thienyl)piperidine-2,6-dione

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane (DCM), THF)

Procedure:

-

Dissolve 4-(2-thienyl)piperidine-2,6-dione (1.0 eq) in the anhydrous solvent in a flask under an inert atmosphere.

-

Add the base (1.2-1.5 eq).

-

Cool the mixture to 0 °C.

-

Slowly add the acylating agent (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the N-acylated product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

The base is required to neutralize the acid (e.g., HCl) generated during the reaction and to facilitate the acylation.

-

The reaction is typically rapid and can be performed at low temperatures to control exothermicity and potential side reactions.

-

The thienyl group is unreactive under these mild acylation conditions.

Visualization of Workflows

Diagram 1: General N-Functionalization Strategies

Caption: Overview of N-functionalization strategies for 4-(2-Thienyl)piperidine-2,6-dione.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Conclusion

The functionalization of the glutarimide nitrogen of 4-(2-thienyl)piperidine-2,6-dione provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide for N-alkylation, N-arylation, and N-acylation are robust and adaptable to a wide range of substrates. Careful consideration of the reaction conditions, particularly in the case of metal-catalyzed transformations, will ensure high yields and minimize potential side reactions associated with the thienyl moiety. These methodologies empower researchers to efficiently generate libraries of N-functionalized 4-(2-thienyl)piperidine-2,6-dione derivatives for further investigation in drug discovery and chemical biology.

References

- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1-28. DOI: 10.1055/s-1981-29317.

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chem. Open2023 , 12 (1), e202200234.

-

Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery.

-

Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate.

-

Buchwald–Hartwig amination. Wikipedia.

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen2023 , 12 (1), e202200234.

-

Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. J. Org. Chem.2019 , 84 (10), 6465–6474.

-

State of the Art in Dual-Curing Acrylate Systems. Materials (Basel)2018 , 11 (2), 288.

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2022 , 27 (23), 8509.

-

Preparation of glutarimide compounds. Google Patents.

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters2021 , 4 (4), 192-199.

-

Organic Syntheses Procedure. Organic Syntheses.

-

Michael addition of N- and O-centred nucleophiles to tethered acrylates. The role of double bond geometry in controlling the diastereoselectivity of cyclisations leading to 2,6-disubstituted tetrahydropyrans and piperidines. J. Chem. Soc., Perkin Trans. 12000 , 2851-2865.

-

Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. ChemistrySelect2022 , 7 (15), e202200676.

-

β-METHYL-β-PHENYL-α,α'-DICYANOGLUTARIMIDE. Organic Syntheses.

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Med. Chem.2023 , 14 (1), 23-48.

-

Glutarimide derivatives, their preparation and pharmaceutical compositions containing them. Google Patents.

-

Glutarimide derivatives and process for the preparation thereof. Google Patents.

-

Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers (Basel)2022 , 14 (21), 4529.

-

Kinetics Study of Michael Addition Reaction with Real-Time FTIR. ResearchGate.

-

Acetoacetate Based Thermosets Prepared by Dual-Michael Addition Reactions. Polymers (Basel)2019 , 11 (1), 161.

-

Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. bioRxiv.

-

Process for the preparation of N-substituted acrylamides. Google Patents.

-

The thiol-ene reaction mechanism between the acrylamide groups on the MNP surface and thiol groups of the copolymer. ResearchGate.

Sources

- 1. KR880002625B1 - Glutarimide derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of 4-(2-Thienyl)piperidine-2,6-dione

Welcome to the technical support center for the purification of 4-(2-Thienyl)piperidine-2,6-dione and its related byproducts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and streamline purification workflows. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions during your experiments.

The 4-(2-Thienyl)piperidine-2,6-dione scaffold is a critical component in medicinal chemistry, often serving as a building block for novel therapeutics.[1][2] However, its synthesis can yield a complex mixture of byproducts, including unreacted starting materials, intermediates, and structurally similar impurities that complicate isolation.[3] This guide provides a structured approach to overcoming these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal purification strategy for my crude 4-(2-Thienyl)piperidine-2,6-dione?